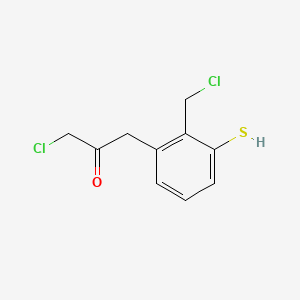
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and mercapto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using specialized equipment to handle the reactive intermediates. The process must be carefully monitored to maintain safety and efficiency, given the potential hazards associated with the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro groups, resulting in different derivatives.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides, while substitution of the chloro groups can produce a variety of functionalized derivatives.
Scientific Research Applications
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chloro and mercapto groups can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. This can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one
- 1-Chloro-3-(2-(chloromethyl)-3-nitrophenyl)propan-2-one
- 1-Chloro-3-(2-(chloromethyl)-3-aminophenyl)propan-2-one
Uniqueness
1-Chloro-3-(2-(chloromethyl)-3-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10Cl2OS |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-chloro-3-[2-(chloromethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |
InChI Key |
RWNVDNZUGXTGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)CCl)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















